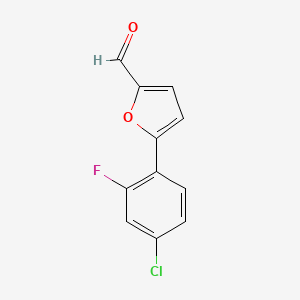

5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde

Description

5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde is a halogenated furan derivative characterized by a furan ring substituted at the 5-position with a 4-chloro-2-fluorophenyl group and a formyl group at the 2-position. The compound’s synthesis likely follows methods similar to other 5-arylfuran-2-carbaldehydes, such as diazotization of substituted anilines followed by coupling with furfural .

Halogen substituents (Cl and F) confer distinct electronic and steric effects. The chloro group is strongly electron-withdrawing, while the fluorine atom, despite its electronegativity, can exhibit resonance donor properties in certain contexts. These substituents influence reactivity, solubility, and thermal stability, making the compound relevant in pharmaceutical intermediates or materials science .

Properties

IUPAC Name |

5-(4-chloro-2-fluorophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFO2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEKTQYNJCJCQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358380 | |

| Record name | 5-(4-chloro-2-fluorophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591224-05-4 | |

| Record name | 5-(4-chloro-2-fluorophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroaniline and furan-2-carbaldehyde.

Reaction Conditions: The reaction involves the formation of a Schiff base intermediate, followed by cyclization to form the furan ring. The reaction is typically carried out under acidic or basic conditions, depending on the specific synthetic route.

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 5-(4-Chloro-2-fluorophenyl)furan-2-carboxylic acid.

Reduction: 5-(4-Chloro-2-fluorophenyl)furan-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Features

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring with oxygen |

| Chlorine Atom | Electron-withdrawing group influencing reactivity |

| Fluorine Atom | Enhances biological activity and lipophilicity |

| Aldehyde Group | Reactive functional group for further derivatization |

Medicinal Chemistry

5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde has garnered interest for its potential therapeutic applications, particularly as a lead compound in drug discovery. Its structural similarity to known bioactive compounds suggests it may interact with various biological targets.

Potential Biological Targets

- Murine Double Minute 2 (MDM2) : Preliminary studies indicate that compounds with similar structures can bind to MDM2, a protein that regulates the p53 tumor suppressor pathway, making it relevant in cancer research.

- Cyclin-Dependent Kinases (CDKs) : The compound may exhibit inhibitory effects on CDKs, which are critical for cell cycle regulation and have been implicated in cancer progression.

Organic Synthesis

The aldehyde functional group of this compound makes it a valuable intermediate in organic synthesis. It can undergo various reactions, including:

- Condensation Reactions : Forming more complex structures by reacting with amines or alcohols.

- Reduction Reactions : Converting the aldehyde to alcohols or other derivatives.

Structure-Activity Relationship (SAR) Studies

Research into SAR has highlighted how modifications to the furan ring or substituents can affect biological activity. For instance, altering the halogen substitution pattern can significantly influence binding affinity and selectivity towards target proteins .

Anticancer Activity

Recent studies have focused on the anticancer potential of compounds related to this compound. For example:

- In vitro Studies : Compounds structurally similar to this aldehyde have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity.

Synthesis and Characterization

Various synthetic routes have been documented for producing this compound, often involving multi-step processes that highlight its versatility as a synthetic building block .

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural features. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and specificity towards the target molecules. The furan ring provides additional stability and reactivity, making it a versatile compound for various applications.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde with structurally related furan-2-carbaldehydes:

Key Observations :

- Melting Points: Nitro-substituted derivatives (e.g., 4-NO₂, mp 196°C) exhibit higher melting points due to stronger intermolecular interactions (dipole-dipole, π-stacking) compared to halogenated analogs .

Thermodynamic Properties

Thermodynamic data for nitro-substituted analogs provide a basis for understanding halogenated derivatives:

Comparison with Halogenated Analogs :

- Sublimation Enthalpy (ΔsubH°) : Chloro-fluoro substitution likely reduces ΔsubH° compared to nitro derivatives due to weaker dipole interactions.

- Combustion Energy (ΔcombH°) : Halogenated compounds (Cl, F) may exhibit lower exothermicity during combustion than nitro analogs, as nitro groups contribute higher oxygen content and instability .

Biological Activity

5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₆ClF O₂, known for its potential applications in medicinal chemistry. Its unique structure, featuring a furan ring substituted with a 4-chloro-2-fluorophenyl group, suggests possible reactivity and biological activity that warrants detailed investigation.

- Molecular Weight : 241.07 g/mol

- Structure : The compound includes a furan ring with an aldehyde functional group, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins involved in disease pathways. Preliminary studies suggest potential interactions with Murine Double Minute 2 (MDM2), a protein implicated in cancer progression and regulation.

Anticancer Activity

Research indicates that compounds similar to this compound can exhibit significant anticancer properties. For instance, structural analogs have shown:

- Inhibition of Cell Growth : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Example A | MCF-7 | <100 |

| Example B | HCT-116 | <50 |

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Studies on structurally related compounds have revealed:

- Antibacterial Effects : Compounds featuring similar substituents have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.4 |

| Escherichia coli | 16.1 |

| Pseudomonas aeruginosa | 8.5 |

Antifungal Activity

Similar compounds have exhibited antifungal activity, particularly against strains such as Candida albicans and Fusarium oxysporum. These activities are often measured using Minimum Inhibitory Concentration (MIC) assays.

Case Studies

- Anticancer Studies : A study focusing on the anticancer properties of furan derivatives highlighted the role of halogen substituents in enhancing cytotoxicity against cancer cell lines . The presence of chlorine and fluorine was linked to improved binding affinity to cancer-related proteins.

- Antimicrobial Studies : Another investigation into the antibacterial effects of furan derivatives demonstrated that modifications at the phenyl ring significantly impacted antimicrobial efficacy. The study provided a comprehensive structure-activity relationship (SAR) analysis, revealing that electron-withdrawing groups like chlorine enhanced antibacterial activity against certain strains .

Q & A

Q. What are the established synthetic routes for 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves:

- Step 1 : Substitution reactions on halogenated benzaldehyde precursors (e.g., 4-chloro-2-fluorobenzaldehyde) .

- Step 2 : Coupling with furan derivatives via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, using palladium catalysts .

- Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity .

Q. Critical Factors :

- Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency for halogenated aromatics .

- Temperature : Reactions often proceed at 80–100°C; higher temperatures may degrade aldehyde groups .

- Yield Optimization : Reported yields range from 45% to 72%, depending on solvent polarity (e.g., DMF vs. THF) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Aldehyde proton appears at δ 9.8–10.2 ppm; furan protons at δ 6.5–7.5 ppm .

- ¹³C NMR : Carbonyl carbon (C=O) resonates at δ 190–195 ppm .

- FT-IR : Strong C=O stretch at 1680–1720 cm⁻¹; furan ring C-O-C at 1250–1300 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ observed at m/z 254.5 (calculated for C₁₁H₇ClFO₂) .

Validation : Cross-reference melting points (mp 58–60°C for analogs) with differential scanning calorimetry (DSC) .

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

Methodological Answer:

Advanced Research Questions

Q. How can contradictory melting point data in literature be resolved?

Methodological Answer: Discrepancies (e.g., mp 58–60°C vs. 46–49°C for isomers ) arise from:

- Purity : Use HPLC to confirm >98% purity (HPLC-grade standards) .

- Polymorphism : Perform X-ray crystallography to identify crystalline forms .

- Methodology : Standardize DSC protocols (heating rate: 10°C/min) .

Q. What strategies optimize regioselectivity in furan-functionalization reactions?

Methodological Answer:

- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance para-substitution .

- Computational Modeling : DFT calculations predict electrophilic aromatic substitution sites (e.g., Fukui indices) .

- Experimental Validation : Compare yields of ortho/meta/para isomers using LC-MS .

Q. How can researchers address low reproducibility in catalytic coupling reactions?

Methodological Answer:

- Catalyst Deactivation : Use gloveboxes to prevent Pd catalyst oxidation .

- Solvent Drying : Pre-treat solvents with molecular sieves to eliminate H₂O (reduces side reactions) .

- Data Logging : Document reaction parameters (e.g., stirring rate, inert gas flow) to identify variability sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.